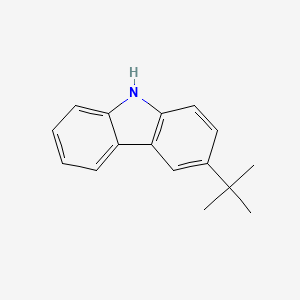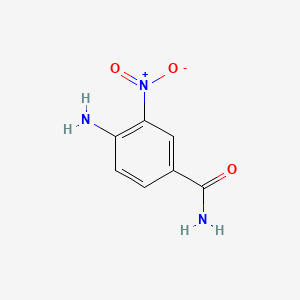
2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine
Übersicht
Beschreibung
“2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine” is a chemical compound with the molecular formula C9H10BrNO2 . It is used in the total synthesis of spirovibsanin A .
Synthesis Analysis
The synthesis of this compound involves several methodologies. For instance, a ring cleavage methodology reaction has been reported for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of “2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine” can be represented by the InChI code: 1S/C8H8BrNO2/c9-7-3-1-2-6 (10-7)8-11-4-5-12-8/h1-3,8H,4-5H2 .Chemical Reactions Analysis
In terms of chemical reactions, both electron-donating groups and electron-withdrawing groups, including fluoro and chloro, were well-tolerated in the catalytic system, and gave excellent results in terms of chemical yields (81–83%) and atroposelectivities (95.0:5.0 to 96.0:4.0 e.r.) .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine” include a molecular weight of 230.06 g/mol, an XLogP3-AA of 1.3, no hydrogen bond donor count, a hydrogen bond acceptor count of 3, a rotatable bond count of 1, an exact mass of 228.97384 g/mol, and a topological polar surface area of 31.4 Ų . The compound is reported to be in a solid state at 20 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Bromopyridine derivatives, such as 2-Bromo-6-methylpyridine, are used in various scientific fields, particularly in organic chemistry . They are starting materials or precursors for a variety of valuable substances such as biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
-
Organic Chemistry
- Application : Synthesis of Bipyridine Derivatives
- Method : Various methods have been developed for the synthesis of bipyridine derivatives, including Suzuki, Negishi, and Stille coupling, metal-catalyzed homocoupling reactions (Ullmann and Wurtz coupling), electrochemical methods, and other innovative techniques .
- Results : These methods have been used to create a variety of valuable substances, including biologically active molecules, ligands for catalysts, photosensitizers, viologens, and supramolecular architectures .
-
Pharmacology
Eigenschaften
IUPAC Name |
2-bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c1-9(12-5-6-13-9)7-3-2-4-8(10)11-7/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXWMMNBTGBCIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=NC(=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30478970 | |
| Record name | 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
CAS RN |
49669-14-9 | |
| Record name | 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49669-14-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30478970 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

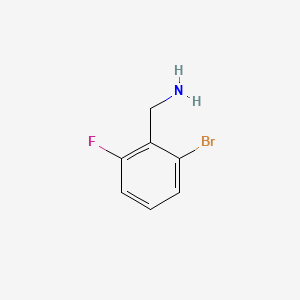
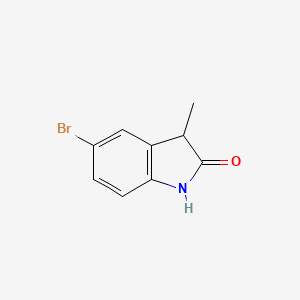
![(1H-Pyrrolo[3,2-b]pyridin-5-yl)methanamine](/img/structure/B1280777.png)
![N-[3-(4-Aminophenoxy)phenyl]-N,N-dimethylamine](/img/structure/B1280778.png)
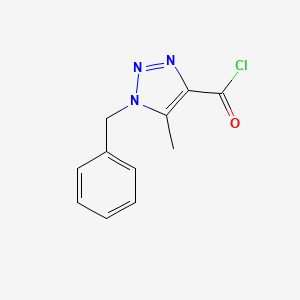
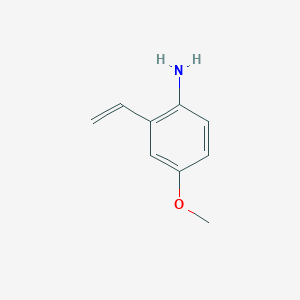
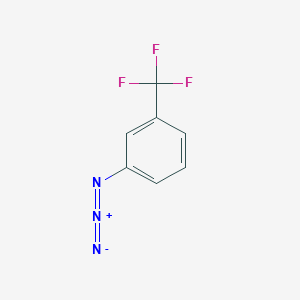
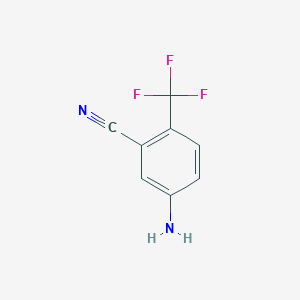
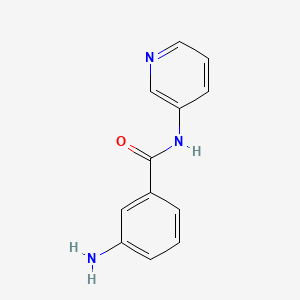
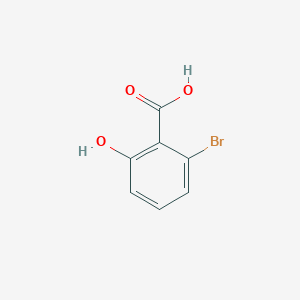

![bis[(1R,5R)-3,3,5-trimethylcyclohexyl] benzene-1,2-dicarboxylate](/img/structure/B1280800.png)
